molecular formula C8H11Cl2N B1356229 N-Methyl-4-chlorobenzylamine hydrochloride CAS No. 65542-24-7

N-Methyl-4-chlorobenzylamine hydrochloride

Cat. No. B1356229
CAS RN: 65542-24-7
M. Wt: 192.08 g/mol
InChI Key: APSVTQIASNIYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-4-chlorobenzylamine Hydrochloride” is a useful research chemical . It has the CAS RN number 65542-24-7 and the molecular formula C8H11Cl2N .


Molecular Structure Analysis

The molecular structure of “N-Methyl-4-chlorobenzylamine Hydrochloride” can be represented by the InChI code: 1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H . Its molecular weight is 192.09 .


Physical And Chemical Properties Analysis

“N-Methyl-4-chlorobenzylamine Hydrochloride” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Antimycobacterial Properties

N-Methyl-4-chlorobenzylamine hydrochloride demonstrates significant antimycobacterial properties. A study highlighted its inhibitory effect on Mycobacterium tuberculosis and Mycobacterium marinum, indicating potential applications in treating tuberculosis and leprosy-related infections (Meindl et al., 1984).

Inhibitory Properties in Cutting Fluids

This compound shows excellent antimicrobial properties, especially in preserving metalworking fluids. It exhibited significant activity against mixed bacterial and fungal inoculations, suggesting its utility in industrial applications to maintain fluid integrity (Gannon et al., 1980).

Monoamine Oxidase Inhibitor

N-Methyl-4-chlorobenzylamine hydrochloride has been identified as a unique monoamine oxidase inhibitor. This characteristic suggests potential uses in neurological and psychiatric research, particularly in exploring treatments for depression and other mood disorders (Taylor et al., 1960).

Metabolic Activation and DNA Adduct Formation

Studies have demonstrated the metabolic activation of N-Methyl-4-chlorobenzylamine hydrochloride and its role in DNA adduct formation. This finding is crucial in understanding the genotoxic and carcinogenic potential of certain industrial chemicals (Segerbäck & Kadlubar, 1992).

Potential Mechanism for Metabolic Activation of Carcinogenic Primary Arylamines

Research suggests that N-methylation, like that in N-Methyl-4-chlorobenzylamine, could be a critical step in the metabolic activation of primary arylamines. This insight is pivotal in cancer research, particularly in understanding the biochemical pathways leading to cancer from environmental and dietary carcinogens (Ziegler et al., 1988).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSVTQIASNIYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589488
Record name 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-chlorobenzylamine hydrochloride

CAS RN

65542-24-7
Record name 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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